N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-10-18(11-9-15)21-23-16(2)12-20(24-21)26-14-19(25)22-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXUFJSDSNOFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a β-keto ester in the presence of ammonia or an amine.
Substitution Reaction: The methyl and p-tolyl groups are introduced through substitution reactions using appropriate reagents.
Oxyacetylation: The oxyacetyl group is introduced by reacting the pyrimidine derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Table 1: Key Structural Differences
- Pyrimidine vs. Indole Cores: The target compound’s pyrimidine core (a heterocyclic aromatic ring) contrasts with the indole core in compound 8a (), which may influence electronic properties and binding interactions.
- Substituent Effects: The 6-methyl and 2-(p-tolyl) groups on the target’s pyrimidine differ from the thioether group in 5.12 () and dichlorophenoxy in . Chlorine substituents (e.g., ) increase lipophilicity, whereas methyl/p-tolyl groups may balance hydrophobicity and steric bulk.
Physical and Spectral Properties
Table 2: Comparative Physical Data
- Melting Points : The higher melting point of 5.12 (196°C) compared to 8a (176–178°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) in thioether-pyrimidine systems.
- Hydrogen Bonding: highlights N–H⋯O hydrogen bonding in dichlorophenoxy analogs, which may stabilize crystal lattices and influence solubility .
Biological Activity
N-benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and antiviral domains. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Synthesis
The compound can be described by the following structural formula:
The synthesis typically involves the reaction of 6-methyl-2-(p-tolyl)pyrimidine derivatives with benzyl halides in the presence of bases such as potassium carbonate, followed by acetamide formation. The yields for these reactions can vary significantly based on the specific conditions employed.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrimidine derivatives, suggesting that compounds similar to this compound may exhibit significant activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 44 nM |
| Compound B | Escherichia coli | 200 nM |
| N-benzyl... | Multi-resistant strains | TBD |
Note: Specific MIC values for this compound are yet to be reported.
Antiviral Activity
The compound's antiviral potential is also under investigation, particularly against viruses such as hepatitis C and influenza. Similar compounds have demonstrated varying degrees of efficacy in inhibiting viral replication.
Case Study: Antiviral Efficacy
In a study evaluating a series of pyrimidine derivatives, compounds exhibited significant antiviral activity with EC50 values ranging from 0.12 μM to 3.5 μM against different viral strains. These findings suggest that this compound may possess comparable or superior activity depending on its mechanism of action.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in bacterial and viral replication processes. For instance, some pyrimidine derivatives have been shown to inhibit DNA synthesis and disrupt essential metabolic pathways in pathogens.
Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for further research. While preliminary studies indicate potential antibacterial and antiviral properties, comprehensive evaluations including in vivo studies and toxicity assessments are necessary to fully understand its therapeutic viability.
Future research should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with bacterial and viral targets.
- Expanded Biological Testing : Evaluating a broader range of pathogens to establish a more comprehensive profile of activity.
- Clinical Trials : Progressing towards clinical evaluations to assess safety and efficacy in human subjects.
Q & A
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme Inhibition : Kinase Glo assay for ATP-competitive inhibition profiling.
- Solubility Testing : Use PBS (pH 7.4) and DMSO stocks ≤0.1% to avoid solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
